molecular formula C11H8N4O4 B3370264 N-(2,4-dinitrophenyl)pyridin-2-amine CAS No. 34949-43-4

N-(2,4-dinitrophenyl)pyridin-2-amine

Cat. No.: B3370264
CAS No.: 34949-43-4
M. Wt: 260.21 g/mol
InChI Key: WJJCHEFTTVHORZ-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)pyridin-2-amine: is an organic compound that features a pyridine ring substituted with a 2,4-dinitrophenyl group. This compound is known for its role in the Zincke reaction, a well-known organic reaction used to transform pyridine into pyridinium salts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing N-(2,4-dinitrophenyl)pyridin-2-amine involves the Zincke reaction. This reaction starts with the formation of N-(2,4-dinitrophenyl)pyridinium salt by reacting pyridine with 2,4-dinitrochlorobenzene. The resulting pyridinium salt is then treated with a primary amine, leading to the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Zincke reaction remains the cornerstone for its synthesis. The reaction typically involves heating the reactants in a suitable solvent, followed by purification through recrystallization .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to participate in the Zincke reaction, forming pyridinium salts that are valuable intermediates in organic synthesis. Its dual functionality, with both a pyridine ring and a 2,4-dinitrophenyl group, makes it a versatile compound in various chemical transformations .

Properties

IUPAC Name

N-(2,4-dinitrophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c16-14(17)8-4-5-9(10(7-8)15(18)19)13-11-3-1-2-6-12-11/h1-7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJCHEFTTVHORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385400
Record name 2-(2,4-DINITROPHENYL)AMINOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34949-43-4
Record name N-(2,4-Dinitrophenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34949-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-DINITROPHENYL)AMINOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Dinitrophenyl)aminopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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